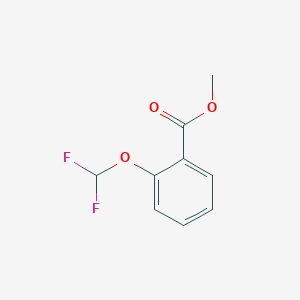

Methyl 2-(difluoromethoxy)benzoate

Vue d'ensemble

Description

Methyl 2-(difluoromethoxy)benzoate is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds such as methyl benzoate and its derivatives, which are important in various chemical syntheses and have a range of pharmacological activities. Methyl benzoate itself is a model compound for the development of new infrared (IR) pulse schemes and has been studied for its vibrational modes using advanced computational methods . It also serves as a precursor in Friedel–Crafts acylation reactions to produce benzophenone derivatives . The related compound, methyl 2-formyl benzoate, is known for its bioactive properties and serves as a versatile substrate in organic synthesis .

Synthesis Analysis

The synthesis of methyl benzoate derivatives involves various methodologies. For instance, methyl benzoate can be activated by trifluoromethanesulfonic acid to react with aromatic compounds, yielding benzophenone derivatives . Another derivative, methyl 2-[(diethoxyphosphoryl)methyl]benzoate, can react with aldehydes to produce alkenylphosphonates under Horner-Wadsworth-Emmons conditions . Additionally, methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate has been prepared from methyl N-(benzyloxycarbonyl)glycinate and used to synthesize various heterocyclic compounds . These synthetic routes highlight the versatility of methyl benzoate derivatives in organic chemistry.

Molecular Structure Analysis

The molecular structure of methyl benzoate derivatives has been elucidated using various spectroscopic techniques. For example, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate has been characterized by IR, NMR, UV-Vis spectroscopies, and single-crystal X-ray diffraction . Computational methods such as density functional theory (DFT) have been employed to optimize molecular structures and investigate vibrational frequencies and NMR chemical shifts . These studies provide detailed insights into the molecular structure and electronic properties of methyl benzoate derivatives.

Chemical Reactions Analysis

Methyl benzoate derivatives undergo a variety of chemical reactions. The Friedel–Crafts acylation is a notable example where methyl benzoate reacts with aromatic compounds in the presence of a superacid catalyst . The Horner-Wadsworth-Emmons reaction is another key reaction, leading to the formation of alkenylphosphonates and 1,2-disubstituted E-alkenes . These reactions are significant for the synthesis of complex organic molecules and have broad applications in the pharmaceutical industry.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl benzoate derivatives are influenced by their molecular structure. Vibrational spectroscopy studies have provided insights into the anharmonic vibrational modes of methyl benzoate, which are important for understanding molecular vibrational coupling topology . The compound's reactivity descriptors, thermodynamic properties, and non-linear optical (NLO) properties have been studied using quantum chemical methods, indicating its potential in various applications . The solubility and stability of these compounds in different solvent media have also been examined, which is crucial for their practical use in synthesis .

Applications De Recherche Scientifique

Synthetic Applications and Pharmaceutical Precursor

Compounds like Methyl 2-formyl benzoate have been studied for their bioactive precursor properties in the synthesis of various pharmacologically active compounds. These compounds exhibit a range of biological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties, making them significant structures for new bioactive molecule exploration. Their versatility in synthesis highlights their potential as raw materials for medical product preparation, indicating a similar potential application for Methyl 2-(difluoromethoxy)benzoate in the synthesis of pharmaceuticals and bioactive molecules (Farooq & Ngaini, 2019).

Green Chemistry and Environmental Sustainability

Research on sustainable solvents like 2-Methyloxolane (2-MeOx) for the extraction of natural products and food ingredients showcases the importance of environmentally friendly alternatives in chemical processes. These studies emphasize the replacement of petroleum-based solvents with bio-based alternatives, highlighting the role of such compounds in reducing environmental impact. This compound, due to its structural characteristics, may similarly contribute to green chemistry initiatives, especially in applications requiring solvents with specific properties (Rapinel et al., 2020).

Environmental and Biological Implications

The study of environmental chemicals like benzoate and sorbate salts, while not directly related to this compound, provides an understanding of how similar compounds can interact with biological systems and the environment. These interactions can have implications for food safety, human health, and environmental sustainability. Such research underscores the necessity of understanding the broader impacts of chemical compounds, including this compound, on health and the environment (Piper & Piper, 2017).

Orientations Futures

The future research directions in the field of difluoromethylation, which includes compounds like Methyl 2-(difluoromethoxy)benzoate, should focus on the use of inexpensive reagents, feedstock chemicals, and operationally simple procedures . The field has benefited from the invention of multiple difluoromethylation reagents and has streamlined access to molecules of pharmaceutical relevance .

Mécanisme D'action

Target of Action

Methyl 2-(difluoromethoxy)benzoate is a chemical compound that is part of the ester family

Mode of Action

Esters like methyl benzoate are known to undergo reactions such as hydrolysis, oxidation, and reduction . These reactions can lead to changes in the structure of the target molecules, potentially altering their function.

Biochemical Pathways

For instance, the metabolism of aromatic compounds often involves the benzoyl-CoA pathway . In this pathway, aromatic compounds are transformed into benzoyl-CoA, which then undergoes a series of reductions and hydrolytic ring opening .

Pharmacokinetics

They are typically metabolized in the liver by esterases, leading to the production of alcohol and carboxylic acid .

Result of Action

For instance, the hydrolysis of esters can result in the production of alcohols and carboxylic acids, which can further participate in various biochemical reactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of ester hydrolysis. Additionally, temperature and the presence of catalysts can also influence the rate of reactions involving esters .

Propriétés

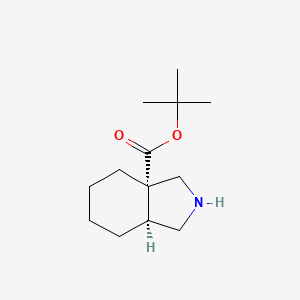

IUPAC Name |

methyl 2-(difluoromethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-13-8(12)6-4-2-3-5-7(6)14-9(10)11/h2-5,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXBJSURCXMIKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(furan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3013319.png)

![(2Z)-2-[(3,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B3013325.png)

![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B3013326.png)

![N-[4-(Hydroxymethyl)-2,3,3-trimethylcyclohexyl]prop-2-enamide](/img/structure/B3013329.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B3013331.png)

![4-(2,4-Dichlorophenoxy)-1-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]butan-1-one](/img/structure/B3013335.png)